molecular formula C12H18INO2S B500415 4-iodo-N,N-dipropylbenzenesulfonamide CAS No. 426224-26-2

4-iodo-N,N-dipropylbenzenesulfonamide

Cat. No.: B500415
CAS No.: 426224-26-2
M. Wt: 367.25g/mol
InChI Key: ZYGDLYAUBQWDJX-UHFFFAOYSA-N
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Description

4-iodo-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H18INO2S and a molecular weight of 367.24629 g/mol . This compound is characterized by the presence of an iodine atom attached to the benzene ring and two propyl groups attached to the nitrogen atom of the sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-iodo-N,N-dipropylbenzenesulfonamide typically involves the iodination of N,N-dipropylbenzenesulfonamideIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-iodo-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-iodo-N,N-dipropylbenzenesulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-iodo-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and sulfonamide group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.

Comparison with Similar Compounds

4-iodo-N,N-dipropylbenzenesulfonamide can be compared with other similar compounds such as:

  • 4-bromo-N,N-dipropylbenzenesulfonamide
  • 4-chloro-N,N-dipropylbenzenesulfonamide
  • 4-fluoro-N,N-dipropylbenzenesulfonamide

These compounds share similar structural features but differ in the halogen atom attached to the benzene ring. The presence of different halogens can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-iodo-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGDLYAUBQWDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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